Cas no 64257-90-5 (3H-Phenoxazin-3-one, 7-butoxy-)

3H-Phenoxazin-3-one, 7-butoxy- structure
64257-90-5 structure
Product Name:3H-Phenoxazin-3-one, 7-butoxy-
CAS No:64257-90-5
MF:C16H15NO3
MW:269.295204401016
CID:424357
PubChem ID:71380205
Update Time:2025-04-19

3H-Phenoxazin-3-one, 7-butoxy- Chemical and Physical Properties

Names and Identifiers

    • 3H-Phenoxazin-3-one, 7-butoxy-
    • 7-butoxyphenoxazin-3-one
    • 64257-90-5
    • DTXSID70802730
    • SCHEMBL16069679
    • 7-BUTOXY-3H-PHENOXAZIN-3-ONE
    • Inchi: 1S/C16H15NO3/c1-2-3-8-19-12-5-7-14-16(10-12)20-15-9-11(18)4-6-13(15)17-14/h4-7,9-10H,2-3,8H2,1H3
    • InChI Key: DZBDKAKIBZSCFB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2=C(C=1)OC1=CC(C=CC1=N2)=O)CCCC

Computed Properties

  • Exact Mass: 269.10525
  • Monoisotopic Mass: 269.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.9Ų

Experimental Properties

  • PSA: 47.89
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